Dimethyl 5-aminothiophene-2,4-dicarboxylate
Description
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
dimethyl 5-aminothiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-12-7(10)4-3-5(8(11)13-2)14-6(4)9/h3H,9H2,1-2H3 |
InChI Key |
JGSUBIBLWZPYLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-aminothiophene-2,4-dicarboxylate can be synthesized through various methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the hydrolysis of 2,5-dihydrothiophenes using Amberlyst 15H in a mixture of acetone and water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Gewald reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester groups undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives, which serve as intermediates for further functionalization.
Hydrolysis products are critical for synthesizing metal-organic frameworks (MOFs) or peptide conjugates. The amino group remains intact during hydrolysis, enabling subsequent acylation or alkylation .
Amino Group Reactivity
The primary amine at position 5 participates in nucleophilic reactions, including acylation, alkylation, and condensation.
Acylation
Reaction with acyl chlorides or anhydrides introduces acyl groups:
-
Example : Benzoylation with benzoyl chloride (1.2 eq) in pyridine/DCM yields 5-(benzoylamino)thiophene-2,4-dicarboxylate (92% yield).
Mannich Reaction
Condensation with formaldehyde and amines forms Mannich bases:
-
Conditions : HCHO (1 eq), morpholine (1 eq), EtOH, 50°C, 4 hr
-
Product : 5-[(Morpholin-4-ylmethyl)amino]thiophene-2,4-dicarboxylate (88% yield) .
Schiff Base Formation
Reaction with aldehydes under mild conditions:
Electrophilic Aromatic Substitution
The amino group activates the thiophene ring toward electrophilic substitution, with regioselectivity dictated by electronic effects.
Substitution at C-3 is favored due to the directing effects of the amino and ester groups .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
Dieckmann Condensation
Cross-Coupling Reactions
The ester and amino groups enable participation in palladium-catalyzed couplings.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%), arylboronic acid, K₂CO₃ | 5-Amino-3-arylthiophene-2,4-dicarboxylate | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃ (3 mol%), Xantphos, aryl halide | 5-(Arylamino)thiophene-2,4-dicarboxylate | 70% |
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiophene sulfur to a sulfoxide (55% yield).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the amino group to a secondary amine (not typically favored due to steric hindrance) .
Mechanistic Insights
-
DFT Studies : Computational analyses reveal that cyclization reactions proceed via a stepwise mechanism involving keto-enol tautomerization, with activation energies of ~25 kcal/mol .
-
Electronic Effects : The amino group increases electron density at C-3 (Hammett σₚ = -0.66), facilitating electrophilic substitution .
Scientific Research Applications
Dimethyl 5-aminothiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 5-aminothiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions contribute to the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between dimethyl 5-aminothiophene-2,4-dicarboxylate and related thiophene dicarboxylates:
Key Structural and Functional Comparisons
Substituent Effects: Amino vs. Ester Groups: Methyl esters (target compound) vs. ethyl esters () affect solubility and metabolic stability. Ethyl esters are typically more lipophilic.
Synthetic Accessibility :
- The target compound and its analogs are synthesized via nucleophilic substitution (e.g., replacing chloro groups with amines) or multi-step esterification . Commercial availability () suggests scalable routes.
Biological Relevance: While direct biological data for the target compound are lacking, structurally related compounds (e.g., dioxolane dicarboxylates in ) exhibit antimicrobial activity. The amino group may enhance interactions with biological targets, similar to pyridine derivatives in enzyme inhibition studies .
Physicochemical Properties: Molecular Weight: Ranges from 245–343 g/mol, influencing bioavailability.
Biological Activity
Dimethyl 5-aminothiophene-2,4-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article consolidates findings from various studies, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the thiophene family, which is known for diverse biological activities. The compound features a thiophene ring with two carboxylate groups and an amino substituent, which significantly influences its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the Gewald reaction or similar multicomponent reactions involving thiophene derivatives. These methods allow for the efficient construction of the desired compound while maintaining high yields.
Antiviral Properties
Recent studies have highlighted the antiviral potential of thiophene derivatives against Hepatitis B Virus (HBV). Specifically, analogues of 5-amino-3-methylthiophene-2,4-dicarboxamide have shown promise as capsid assembly effectors (CAEs), inhibiting HBV replication at nanomolar concentrations without cytotoxicity . The mechanism involves promoting the formation of large capsid aggregates, thereby preventing viral entry into host cells.
| Compound | EC50 (μM) | CC50 (μM) | Mechanism |
|---|---|---|---|
| 5-Amino-3-methylthiophene-2,4-dicarboxamide | 3.4 | >100 | Capsid aggregation |
Anticancer Activity
Thiophene derivatives are recognized for their anticancer properties. Studies indicate that these compounds can inhibit various cancer cell lines through mechanisms such as topoisomerase inhibition and apoptosis induction via reactive oxygen species (ROS) activation . this compound may exhibit similar activities due to its structural features.
Structure-Activity Relationship (SAR)
The SAR studies of thiophene derivatives indicate that modifications in the amino group and carboxylate positions can significantly alter biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the thiophene ring tend to exhibit enhanced potency against cancer cells .
Case Studies
- Hepatitis B Inhibition : A study on 5-amino-3-methylthiophene derivatives demonstrated that certain analogues effectively reduced HBV DNA production while exhibiting low cytotoxicity .
- Anticancer Mechanisms : Research has shown that thiophene-based compounds can induce cell death in cancer cells through ROS-mediated pathways. For example, a derivative was found to selectively induce apoptosis in Jurkat cells, a model for T-cell leukemia .
Q & A
Q. How do membrane technologies improve purification efficiency?
- Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) can separate the compound from smaller impurities. Optimize transmembrane pressure and pH using DoE. Compare with traditional methods (e.g., crystallization) in terms of yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
